molecular formula C21H24N2O4 B5575118 4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone

4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone

Cat. No.: B5575118
M. Wt: 368.4 g/mol
InChI Key: DVCRKFCTYMUPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17360725 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Derivatives of 1,2,4-Triazole, including compounds structurally related to 4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibit good or moderate activities against microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Receptor Antagonism

  • Piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists. The study involved synthesizing and testing the efficacy of various compounds on the 5-HT7 receptors, which play a significant role in the central nervous system. This research demonstrates the potential of such compounds in therapeutic applications related to the CNS (Yoon et al., 2008).

Anti-Inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from visnaginone and khellinone, which may share structural motifs with the queried compound, have been synthesized for their anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and showed significant analgesic and anti-inflammatory activities, suggesting their potential as leads for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

NMDA Receptor Antagonists

  • Research into modifying the piperidine ring of ifenprodil led to the discovery of a novel class of NR2B-selective NMDA receptor antagonists. These compounds, including those structurally related to the queried molecule, exhibit high affinity and selectivity towards NR2B receptors, offering insights into developing new therapeutic agents for neurological conditions (Tewes et al., 2010).

Properties

IUPAC Name

4-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-phenylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-25-18-13-20-19(26-10-5-11-27-20)12-16(18)14-22-8-9-23(21(24)15-22)17-6-3-2-4-7-17/h2-4,6-7,12-13H,5,8-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCRKFCTYMUPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN3CCN(C(=O)C3)C4=CC=CC=C4)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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